rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]benzamide |
InChI |
InChI=1S/C13H18N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)/t11-,12-/m1/s1 |
InChI Key |
MGHXBZCCOMKWEG-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of the (1R,2R)-2-Aminocyclohexyl Core
Strategies for Enantioenriched Diamine Precursors
The primary precursor to the aminocyclohexyl core is (1R,2R)-diaminocyclohexane. A variety of methods have been developed to obtain this key intermediate in high enantiomeric purity. One common industrial approach involves the resolution of a racemic mixture of cis- and trans-1,2-diaminocyclohexane. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for the separation of the desired (R,R)-enantiomer through crystallization. google.com Subsequent treatment of the isolated salt with a base liberates the free, enantioenriched diamine. nih.gov
Alternative strategies focus on the asymmetric synthesis of the diamine. Catalytic asymmetric diamination of alkenes presents a direct route to enantioenriched 1,2-diamines. acs.org Furthermore, the ring-opening of meso-aziridines with nitrogen-based nucleophiles, catalyzed by chiral transition metal complexes, offers another effective method for producing these valuable chiral diamines. acs.org
(1R,2R)-(-)-1,2-Diaminocyclohexane is a commercially available compound that serves as a versatile starting material for the synthesis of various chiral ligands and complexes. biosynth.com It can be used to prepare chiral C2-symmetric diphenylphosphoramide ligands and biologically active palladium(II) and platinum(II) complexes. biosynth.com
Chemoenzymatic Approaches in Aminocyclohexane Derivative Synthesis
Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have emerged as powerful tools for the preparation of chiral amines and their derivatives. nih.gov Lipases, for instance, are widely used for the kinetic resolution of racemic amines and the desymmetrization of meso compounds.
In the context of aminocyclohexane derivatives, lipase-catalyzed desymmetrization of meso-1,2-diamines can provide access to enantioenriched monoprotected diamines, which are valuable intermediates for further elaboration. For example, the stereoselective mono-allyloxycarbonyl (Alloc) protection of cis-1,2-diaminocyclohexane (B74578) using lipase (B570770) from Candida antarctica lipase B (CAL-B) has been reported. Such chemoenzymatic strategies offer a green and efficient alternative to traditional chemical methods for obtaining chiral building blocks. researchgate.net
Amide Bond Formation Mechanisms and Optimization
The formation of the amide bond between the (1R,2R)-2-aminocyclohexyl core and the benzoyl moiety is a crucial step in the synthesis of the target molecule. Understanding the mechanism and optimizing the conditions for this reaction are key to achieving high yields and purity.
Computational Studies on Amide Coupling Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions, including amide bond formation. DFT studies can provide detailed insights into the transition states and intermediates involved in the coupling process, helping to rationalize experimental observations and guide the development of more efficient methods. nih.govarkat-usa.orgmdpi.combiomedres.usrsc.org
For instance, computational studies have been employed to investigate the mechanism of amide bond formation mediated by various coupling reagents. mdpi.combiomedres.us These studies can help in understanding the role of catalysts, additives, and the substrates themselves in the reaction pathway. researchgate.netlibretexts.org DFT calculations have been used to explore the reaction force and reaction work in ammonia-catalyzed amide bond formation, providing a deeper understanding of the structural and electronic changes that occur during the reaction. nih.gov Furthermore, machine learning models are being developed to predict DFT-level descriptors for amide coupling reactions, which could accelerate the optimization of these important transformations. thermofisher.com
Investigation of Amidic Resonance in Amide Reactivity
The reactivity of the amide bond is significantly influenced by amidic resonance, the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making amides generally less reactive than other carboxylic acid derivatives.
However, the degree of this resonance can be modulated by various factors, which in turn affects the amide's reactivity. For example, substitution at the amide nitrogen with electronegative atoms can reduce resonance stabilization, making the nitrogen more pyramidal and potentially increasing reactivity at the carbonyl carbon. The influence of altered amidic resonance on the spectroscopic properties and rotational barriers of amides has been investigated, providing insights into the relationship between structure and reactivity. Understanding and harnessing the power of amidic resonance is a key area of research, with the potential to unlock novel transformations of amides.
Derivatization Strategies for the Benzamide (B126) Moiety
Modification of the benzamide portion of the molecule can be used to explore structure-activity relationships and to fine-tune the properties of the compound. A variety of derivatization strategies can be employed for this purpose. arkat-usa.orgmdpi.com
One common approach is the introduction of substituents onto the benzene (B151609) ring of the benzamide. This can be achieved by starting with a pre-functionalized benzoic acid or by performing electrophilic aromatic substitution on the benzamide itself. The nature and position of these substituents can have a significant impact on the molecule's properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzamide.
Another strategy involves modification of the amide nitrogen. While the primary amine of the aminocyclohexyl moiety is acylated to form the target molecule, the remaining secondary amine could potentially be further functionalized, although this would lead to a different class of compounds. More relevant to the benzamide moiety itself, N-substituted benzamides can be synthesized, and the substituents on the nitrogen can be varied to modulate the compound's characteristics. arkat-usa.org Photocatalysis has emerged as a powerful tool for the late-stage modification of benzamides, allowing for transformations such as intramolecular cyclization and intermolecular C-H arylation and alkylation at the N-alkyl fragments.
The table below summarizes some general derivatization strategies applicable to the benzamide functional group.
| Derivatization Strategy | Reagent/Method | Functional Group Targeted | Resulting Modification |
| Ring Substitution | Electrophilic Aromatic Substitution | Benzene Ring | Introduction of various substituents (e.g., nitro, halo, alkyl) |
| N-Alkylation/Arylation | Alkyl/Aryl Halides | Amide Nitrogen | Formation of N-substituted benzamides |
| Photocatalytic Modification | Photocatalyst + Reagent | N-Alkyl/Aryl Substituents | C-H functionalization, cyclization, etc. |
| Hydrolysis | Acid or Base | Amide Bond | Cleavage to benzoic acid and diamine |
| Reduction | Reducing Agents (e.g., LiAlH4) | Carbonyl Group | Conversion to an amine |
Introduction of Substituents for Structure-Activity Relationship Studies
The systematic modification of the rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide structure is a common strategy to investigate and optimize its biological activity. Structure-activity relationship (SAR) studies involve synthesizing a series of derivatives where specific parts of the molecule are altered, and the resulting changes in efficacy are measured. These studies are crucial for identifying the key chemical features responsible for a compound's therapeutic effects.
For benzamide derivatives, SAR studies often focus on introducing a variety of substituents onto the benzamide ring or modifying the amino group. For instance, in the development of potential antipsychotic agents, a series of benzamide derivatives were synthesized to evaluate their binding affinities for dopamine (B1211576) D₂, serotonin (B10506) 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov The goal is to achieve a pharmacological profile that maximizes therapeutic efficacy while minimizing side effects. nih.gov
The synthesis of these derivatives can be achieved through various methods. A common approach involves the reaction of isatoic anhydride (B1165640) with an appropriate N-nucleophile (an amine). This reaction can be performed using classical heating in a solvent like DMF or under more environmentally friendly microwave irradiation conditions, which can be time-efficient and high-yielding. mdpi.com The initial reaction leads to a ring-opening and subsequent elimination of carbon dioxide to form the 2-aminobenzamide (B116534) core, which can then be further modified. mdpi.com
The table below illustrates examples of synthesized 2-aminobenzamide derivatives and highlights the types of modifications made.
| Compound ID | Base Structure | Modification (Substituent on N-phenyl ring) | Synthesis Method |
| 2 | 2-Aminobenzamide | 4-chlorophenyl | Classical or Microwave (5 min, 140 W) mdpi.com |
| 7 | 2-Aminobenzamide | p-tolyl | Classical Method mdpi.com |
| 8 | 2-Aminobenzamide | 2-carbamoylphenyl | Classical or Microwave (6 min, 280 W) mdpi.com |
This table is illustrative of the types of derivatives synthesized for SAR studies, based on methodologies for creating diverse aminobenzamide libraries.
SAR studies on related benzothiazole-containing 2-aminobenzamide derivatives have shown that the placement of electron-withdrawing groups, such as -NO₂ or -CF₃, on the aryl ring can be beneficial for cytotoxic activity against cancer cell lines. researchgate.net These findings underscore the principle that even small changes to the substituent pattern can significantly impact biological function, guiding the design of more potent and selective compounds. nih.govresearchgate.net
Synthesis of Hybrid Ligands with Cyclohexylbenzamide Backbones
The synthesis of such hybrids involves linking the core cyclohexylbenzamide structure to another functional unit. This can include other pharmacophores, chelating agents, or molecular templates. For example, natural products like squalamine, which is a conjugate of a polyamine (spermidine) and a bile acid, demonstrate the precedent for hybrid structures in nature. rsc.org These molecules often exhibit exciting biological activities stemming from the combination of their constituent parts. rsc.org
Synthetic strategies for creating hybrid ligands are diverse and can include:
Amide Coupling: Using activating agents to form an amide bond between the amine or carboxylic acid of a cyclohexylbenzamide derivative and another molecule.
Click Chemistry: Employing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link molecular fragments. rsc.org
Multicomponent Reactions: Combining three or more reactants in a single step to build complex structures, such as in the Betti protocol for producing coumarin (B35378) derivatives. mdpi.com
The purpose of creating these hybrids is often to combine functionalities. For example, a cyclohexylbenzamide derivative might be linked to a known metal-binding moiety to create a highly specific chelating agent. dntb.gov.ua Alternatively, it could be conjugated to a targeting group that directs the molecule to a specific biological site. The design of these molecules is often guided by the desired application, whether it be for non-viral gene therapy, as anticancer agents, or as novel antibacterial compounds. rsc.org
Metal Complexation and Coordination Chemistry with Benzamide Derivatives
The nitrogen and oxygen atoms within the aminocyclohexylbenzamide structure, specifically the amino and amide groups, are potential donor sites for coordinating with metal ions. This ability to form metal-ligand complexes is a key aspect of its chemistry, influencing its potential applications in catalysis, materials science, and medicine. rsc.org
Formation of Metal-Ligand Complexes with Benzamide Derivatives
Benzamide derivatives can act as ligands, donating electron pairs to a central metal ion to form a coordination complex. The formation of these complexes typically occurs by reacting the benzamide derivative with a metal salt (e.g., metal chlorides) in a suitable solvent like methanol (B129727) or ethanol. The resulting complexes can then be isolated and characterized to determine their structure and properties.
The coordination environment around the metal ion is dictated by the ligand's structure and the nature of the metal itself. Studies on related ligands, such as N¹-cyclohexyl-N²-(diethylcarbamoyl) hydrazine-1,2-bis(carbothioamide), have shown that complexation can occur through oxygen, sulfur, and nitrogen donor atoms, leading to stable octahedral geometries around Mn(II), Co(II), and Ni(II) ions. Similarly, ligands derived from 1,4,7-triazacyclononane, when functionalized with amino pendant arms, demonstrate how increasing the number of donor atoms influences the coordination and stability of the resulting metal complexes. nih.gov
The pharmacological activities of metal complexes are often dependent on both the ligand and the metal ion. nih.gov In some cases, complexation can enhance the biological activity of the parent ligand. For example, metal complexes of certain thiosemicarbazide (B42300) derivatives have shown greater antimicrobial activity compared to the free ligand. The formation of a metal complex can alter the molecule's properties, such as its lipophilicity and ability to interact with biological targets.
| Metal Ion | Ligand Type | Resulting Geometry | Reference |
| Mn(II), Co(II), Ni(II) | Cyclohexylthiosemicarbazide Derivative | Octahedral | |
| Cu(II) | Functionalized rsc.organeN₃ | Square-based pyramidal | nih.gov |
| Zn(II) | Functionalized rsc.organeN₃ | Five-coordinate | nih.gov |
| Ni(II) | Functionalized rsc.organeN₃ | Octahedral | nih.gov |
This table provides examples of metal complexes formed with ligands containing features similar to aminocyclohexylbenzamides, illustrating the variety of possible coordination geometries.
Bonding Modes and Chelation Properties of Aminocyclohexylbenzamides
The N-[(1R,2R)-2-aminocyclohexyl]benzamide structure is a bidentate ligand, meaning it has two potential donor atoms that can bind to a single metal center simultaneously. This forms a chelate ring, a stable cyclic structure involving the metal ion. Chelation is a critical factor in the stability of metal complexes. nih.gov The two key donor sites are the nitrogen atom of the primary amine on the cyclohexyl ring and the oxygen atom of the amide carbonyl group.
The trans-diaxial arrangement of the amino and benzamido groups in the (1R,2R)-cyclohexyl backbone positions these donor atoms favorably to coordinate with a metal ion, forming a stable six-membered chelate ring. The ability of a ligand to form such a ring significantly enhances the thermodynamic stability of the resulting complex, an effect known as the "chelate effect."
The specific bonding mode can vary. The ligand can act as a simple bidentate chelator to a single metal center. researchgate.net Alternatively, in more complex systems or under different conditions, the amide group could potentially bridge two metal centers. The study of ligands with similar functionalities, such as N,N′-bis(2′-pyridinecarboxamide)1,2-ethane, provides insight into the formation of metal-amide bonds and the resulting complex structures. scilit.com
Structure Activity Relationship Sar Studies and Molecular Design
: The Critical Role of Stereochemistry
The structure-activity relationship (SAR) of N-acyl-1,2-diaminocyclohexane derivatives is profoundly influenced by their stereochemical configuration. The spatial arrangement of the substituents on the cyclohexane (B81311) ring is a determining factor for biological recognition and binding affinity.
Rationale for Enantiomeric Purity in Ligand Design
In the realm of drug discovery and ligand design, enantiomeric purity is a cornerstone for achieving specificity and potency. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules. nih.gov For a molecule like N-[(1R,2R)-2-aminocyclohexyl]benzamide, which possesses two chiral centers, the different stereoisomers can have vastly different biological activities, metabolic profiles, and even toxicities. nih.gov The use of a single, pure enantiomer, such as the (1R,2R) form, ensures that the observed biological effect is attributable to a single, well-defined molecular entity. This eliminates the confounding variables that arise from a racemic mixture, where one enantiomer may be active, another inactive, or even antagonistic. nih.govchemicalbook.com
Impact of (1R,2R) Configuration on Molecular Interactions
The (1R,2R) configuration of the diaminocyclohexane core places the amino and benzamido groups in a trans-diaxial or trans-diequatorial orientation in the stable chair conformation of the cyclohexane ring. This specific spatial arrangement is crucial for establishing precise interactions with biological targets such as enzymes or receptors. The defined distance and orientation between the hydrogen bond donor (amino group) and the hydrogen bond acceptor/donor (benzamide group) create a specific pharmacophore that can be recognized by a complementary binding site. nih.gov This stereochemical rigidity, inherent to the (1R,2R)-diaminocyclohexane scaffold, is a highly desirable feature in rational ligand design, as it reduces the entropic penalty upon binding and allows for a more predictable mode of interaction. nist.govbmrb.io
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of a molecule is not static and is dictated by its conformational flexibility and the presence of non-covalent intramolecular interactions. For rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, these factors are critical in defining its bioactive conformation.
Spectroscopic and Computational Approaches to Conformational Studies
The conformational preferences of molecules like N-[(1R,2R)-2-aminocyclohexyl]benzamide are typically investigated using a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques such as NOESY, can provide information about the through-space proximity of protons, which helps in elucidating the preferred conformation in solution. nist.govresearchgate.netmdpi.com
X-ray crystallography offers a definitive view of the molecule's conformation in the solid state, providing precise bond lengths, bond angles, and torsion angles. Computational modeling, including molecular mechanics and quantum mechanics calculations, complements these experimental techniques by allowing for the exploration of the potential energy surface of the molecule and the identification of low-energy conformers. chemicalbook.com These computational approaches can also be used to estimate the strength of intramolecular hydrogen bonds and to simulate the molecule's behavior in different environments.
Rational Design Principles for Enhanced Target Affinity
The development of analogs of this compound with improved biological activity relies on the principles of rational drug design. This involves making systematic modifications to the molecule's structure to optimize its interactions with a specific biological target.
Key strategies for enhancing target affinity include:
Modification of the Benzamide (B126) Moiety: The aromatic ring of the benzamide group can be substituted with various functional groups to explore additional interactions within the binding pocket. For instance, introducing hydrogen bond donors or acceptors, or lipophilic groups, can lead to improved binding affinity and selectivity.
Derivatization of the Amino Group: The primary amino group can be further functionalized to introduce new interaction points or to modulate the physicochemical properties of the molecule, such as its pKa or hydrogen bonding capacity.
Scaffold Hopping and Conformationally Restricted Analogs: While the (1R,2R)-diaminocyclohexane scaffold provides a degree of rigidity, further conformational constraint can be achieved by incorporating the core structure into more complex polycyclic systems. This can lock the molecule into a more bioactive conformation, leading to a significant increase in potency.
The following table summarizes the key structural features of this compound and their potential impact on biological activity.
| Structural Feature | Stereochemistry | Potential Impact on Biological Activity |
| Cyclohexane Ring | (1R,2R)-trans | Provides a rigid scaffold, pre-organizing the substituents for target binding. |
| Amino Group | Equatorial/Axial | Acts as a key hydrogen bond donor and a point for potential derivatization. |
| Benzamide Group | Equatorial/Axial | Participates in hydrogen bonding and pi-stacking interactions; amenable to substitution for affinity enhancement. |
The following table outlines potential modifications to the parent structure and the rationale behind them for enhancing target affinity.
| Modification Site | Proposed Modification | Rationale for Enhanced Affinity |
| Benzamide Ring | Introduction of electron-withdrawing or -donating groups | To modulate electronic properties and explore additional polar or hydrophobic interactions with the target. |
| Benzamide Ring | Substitution with heterocyclic rings | To introduce new hydrogen bonding patterns and improve shape complementarity. |
| Amino Group | Alkylation or acylation | To probe for additional binding pockets and modify the hydrogen bonding capacity. |
| Cyclohexane Scaffold | Incorporation into a bicyclic or polycyclic system | To further restrict conformational freedom and lock the molecule in a bioactive conformation. |
Scaffold Modification and Substituent Effects on Binding
The molecular scaffold of this compound, consisting of a cyclohexane ring and a benzamide group, provides a versatile platform for modification. Research into related benzamide-containing molecules has demonstrated that changes to this core structure can significantly impact binding affinity and selectivity for various biological targets, including receptors and enzymes.
Systematic studies on related benzamide derivatives have revealed that the nature and position of substituents on both the aromatic ring and the cycloalkylamine moiety are critical determinants of biological activity. For instance, in a series of benzamide derivatives developed as potential antipsychotics, substitutions on the benzamide ring were shown to modulate affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov One compound, 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide, demonstrated a favorable pharmacological profile with potent and balanced activities at these receptors. nih.gov This highlights the importance of the substituents on the benzamide portion for achieving the desired polypharmacology.
In another context, modifications to the amine portion of substituted aminobutyl-benzamides have been shown to dramatically affect binding affinity and selectivity for σ1 and σ2 receptors. nih.gov For example, constraining the amine within a cyclic structure, as seen in the aminocyclohexyl group of the title compound, is a key feature for high affinity. nih.gov Research has shown that the location of the nitrogen atom within a constrained ring is crucial for exceptional σ2 receptor binding affinity and selectivity. nih.gov Decreasing the ring size from a six-membered to a five-membered ring in some analogs improved σ2 affinity. nih.gov
The table below summarizes the effects of scaffold modifications on the binding affinity of representative benzamide derivatives at sigma receptors.
| Compound/Modification | σ1 Ki (nM) | σ2 Ki (nM) | σ2 Selectivity (σ1/σ2) |
| Mach Lead (1) | 14380 | 8.2 | 1754 |
| 5-membered ring analog (3) | 7190 | 2.4 | 2996 |
| Isomer of Mach Lead (8) | 71900 | >10000 | - |
Data sourced from a study on substituted aminobutyl-benzamides. nih.gov
Optimization of Benzamide-Type Ligands
The optimization of benzamide-type ligands is a key objective in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This process often involves fine-tuning the substituents on the benzamide scaffold based on initial SAR findings.
One successful optimization strategy involves the introduction of specific functional groups to the benzamide ring to improve interactions with the target. For instance, in the development of tubulin inhibitors targeting the colchicine (B1669291) binding site, systematic SAR studies of benzamide derivatives led to the identification of a potent and orally active inhibitor. nih.gov The optimized compound occupied all three zones of the colchicine binding site, demonstrating the importance of precise substituent placement for maximizing target engagement. nih.gov
Another approach to optimization focuses on leveraging ligand affinity and physicochemical properties. In the design of novel non-phthalimide Cereblon (CRBN) binders for Proteolysis Targeting Chimeras (PROTACs), researchers developed conformationally locked benzamide-type derivatives. acs.orgresearchgate.net These optimized ligands replicate the interactions of the natural CRBN degron, exhibit enhanced chemical stability, and show a favorable selectivity profile. acs.orgresearchgate.net The introduction of a fluorine atom, for example, can modulate the electronic properties of the benzamide ring and improve binding affinity. researchgate.net
The following table presents data on the optimization of benzamide-type ligands as CRBN binders, highlighting the impact of specific substitutions on binding affinity.
| Compound | Modification | CRBN Binding Affinity (Kd, μM) |
| 6a | Unsubstituted benzamide | 1.8 |
| 6b | ortho-fluorobenzamide | 0.9 |
Data sourced from a study on the discovery of novel benzamide-type Cereblon binders. researchgate.net
The optimization process is often guided by computational studies, such as 3D-QSAR and docking simulations, which can help to predict the impact of structural modifications. nih.gov For benzamide derivatives acting as glucokinase activators, computational approaches have been used to design potent compounds by identifying key pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov
Biological Target Identification and Mechanism of Action Research
Methodological Approaches for Target Deconvolution
Target deconvolution is the process of identifying the specific molecular targets to which a compound binds to elicit its effects. This is a critical and often challenging step in pharmacological research.
Affinity-Based Chemical Proteomics for Ligand-Protein Interactions
Affinity-based chemical proteomics stands as a powerful method for isolating and identifying the protein targets of a specific ligand from within a complex biological mixture. This technique involves chemically modifying rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide to incorporate a reactive group that allows it to be immobilized on a solid support, such as a resin or bead. This immobilized "bait" is then incubated with a cellular lysate, allowing any proteins that have an affinity for the compound to bind to it. Following an incubation period, non-binding proteins are washed away, and the captured proteins are subsequently eluted and identified using high-sensitivity mass spectrometry. This approach provides direct physical evidence of an interaction between the compound and its protein targets.
Computational Target Prediction and Virtual Screening Methodologies
To complement experimental approaches, computational methods offer a rapid and cost-effective means of generating hypotheses about a compound's potential targets. Virtual screening, a prominent computational technique, involves docking a three-dimensional model of this compound into the binding sites of a vast library of known protein structures. Sophisticated algorithms then calculate a binding score, with high-scoring interactions indicating a higher likelihood of a genuine biological interaction. Another in silico approach is pharmacophore modeling, where the essential chemical features of the compound responsible for its activity are identified and used to search for proteins with complementary binding pockets. These computational predictions help to prioritize proteins for further experimental validation.
Resistance Analysis for Direct Target Validation
A robust method for confirming a direct biological target is through resistance analysis. This approach involves exposing cells or organisms to this compound and selecting for individuals that develop resistance to its effects. The genetic makeup of these resistant individuals is then analyzed to identify any mutations that have occurred. If a consistent mutation is found in a particular gene, it provides strong evidence that the protein encoded by that gene is the direct target of the compound. The mutation likely alters the protein's binding site, thereby preventing the compound from binding and exerting its effect.
Label-Free and Labeled Techniques in Target Identification
Target identification strategies can be broadly categorized as either labeled or label-free. Labeled techniques involve chemically modifying this compound with a tag, such as a fluorescent molecule or biotin. This tag facilitates the detection and isolation of the compound along with its binding partners.
Conversely, label-free methods detect the interaction without any modification of the compound. A prominent example is the Cellular Thermal Shift Assay (CETSA), which operates on the principle that a protein's stability to heat denaturation is altered upon ligand binding. By treating cells with the compound and then subjecting them to a range of temperatures, researchers can identify proteins that have been stabilized by the binding of this compound.
Ligand Binding Studies and Selectivity Profiling
Following the identification of potential targets, detailed binding studies are essential to characterize the nature of the interaction and to assess the compound's selectivity.
Characterization of Specific Binding Sites and Affinities
A variety of biophysical techniques are employed to precisely characterize the binding of this compound to its protein targets. Isothermal titration calorimetry (ITC) is a powerful tool that directly measures the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive understanding of the forces driving the interaction.
To visualize the binding at an atomic level, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used. These methods can yield high-resolution three-dimensional structures of the compound bound to its protein target, revealing the specific binding site and the key amino acid residues that form interactions with the ligand. This detailed structural information is invaluable for understanding the basis of the compound's activity and for guiding future efforts to optimize its properties.
Interactive Data Table: Techniques for Ligand Binding Characterization
| Technique | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding event, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Measures the real-time kinetics of binding, yielding association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. |
| X-ray Crystallography | Delivers high-resolution 3D structural information of the ligand-protein complex, pinpointing the exact binding mode and key molecular interactions. |
| Cryo-Electron Microscopy (Cryo-EM) | Determines the high-resolution structure of large and complex proteins with their bound ligands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers insights into the conformation of the ligand when it is bound to the protein and can identify the specific protein residues involved in the interaction. |
Investigation of Key Biological Targets
Deubiquitinase (DUB) Enzyme Inhibition Studies:There is no evidence in the public domain of studies assessing the inhibitory activity of this compound against deubiquitinase enzymes.
Due to the absence of foundational research data for this specific molecule, the creation of a fact-based and authoritative article as requested is not feasible.
An extensive search for scientific literature detailing the computational and molecular modeling properties of the specific chemical compound This compound has yielded no specific research data. While studies exist for related compounds containing benzamide (B126) or aminocyclohexyl scaffolds, the requested detailed analysis for this particular molecule is not available in the public domain.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified outline below.
Computational Chemistry and Molecular Modeling5.1. Molecular Docking and Ligand-Protein Interaction Prediction 5.1.1. Analysis of Binding Pockets and Key Residues 5.1.2. Prediction of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions 5.2. Molecular Dynamics Simulations for Conformational Sampling 5.2.1. Studying Ligand Dynamics within Binding Environments 5.2.2. Assessment of Ligand-Induced Conformational Changes in Proteins 5.3. Quantum Chemical Calculations for Electronic Properties
Creating content for these sections without specific research would result in speculation and would not adhere to the required standards of scientific accuracy. There are no available studies on the binding pocket interactions, specific molecular dynamics simulations, or quantum chemical properties for rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide to populate the requested data tables or describe detailed research findings.
Quantum Chemical Calculations for Electronic Properties
Evaluation of Electronic Effects on Reactivity and Binding
The reactivity and binding characteristics of this compound are fundamentally governed by the electronic landscape of the molecule. This landscape is a composite of the electronic properties of its constituent parts: the benzamide (B126) group and the aminocyclohexyl moiety.
The benzamide portion of the molecule features a phenyl ring and an amide group. The phenyl group, being an aromatic system, has a delocalized π-electron system. wikipedia.org The amide group is characterized by a nitrogen atom lone pair that can be delocalized into the carbonyl group, creating a resonance structure. This delocalization affects the electron density and reactivity of both the amide and the phenyl ring.
The interplay of these electronic effects dictates the molecule's potential for engaging in various chemical transformations and non-covalent interactions, which are crucial for its applications in catalysis and materials science. For instance, the nucleophilicity of the amine groups and the electrophilicity of the carbonyl carbon are directly modulated by these electronic factors.
A hypothetical analysis of the impact of a substituent on the benzoyl ring on the reactivity of the primary amine could be represented as follows:
| Substituent (para-position) | Hammett Parameter (σp) | Calculated Relative Activation Energy (kcal/mol) |
| -OCH₃ | -0.27 | +1.5 |
| -H | 0.00 | 0.0 |
| -Cl | +0.23 | -1.2 |
| -NO₂ | +0.78 | -3.5 |
Note: This table is illustrative and presents hypothetical data to demonstrate the expected trend. The Hammett parameter is a measure of the electronic effect of a substituent.
Analysis of Atomic Charges and Electrostatic Potentials
A more quantitative understanding of the electronic distribution within this compound can be achieved through the analysis of atomic charges and the molecular electrostatic potential (MEP).
Atomic Charges:
One common method for estimating the partial charge on each atom in a molecule is Mulliken population analysis. wikipedia.orguci.edu This method partitions the total electron density among the constituent atoms based on the molecular orbitals calculated through computational methods. uni-muenchen.deq-chem.comgithub.io While Mulliken charges are known to be sensitive to the choice of basis set in the calculation, they can provide a qualitative picture of the charge distribution. wikipedia.org
For this compound, one would expect the oxygen atom of the carbonyl group to carry a significant negative partial charge due to its high electronegativity. The nitrogen atoms of the amine and amide groups would also possess negative partial charges, though to a lesser extent. Conversely, the carbonyl carbon and the hydrogen atoms attached to the nitrogens would exhibit positive partial charges.
A representative table of calculated Mulliken atomic charges for key atoms in the molecule is presented below.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| N (amide) | -0.40 |
| C (carbonyl) | +0.60 |
| N (primary amine) | -0.48 |
| H (on primary amine) | +0.25 |
| H (on amide) | +0.30 |
Note: This table contains hypothetical data for illustrative purposes.
Electrostatic Potential:
The molecular electrostatic potential (MEP) provides a three-dimensional map of the electronic distribution around a molecule. libretexts.orgucla.edu It is calculated by determining the electrostatic interaction energy between a positive point charge and the molecule at various points in space. libretexts.org The MEP is typically visualized by mapping it onto the molecular surface, with different colors representing different potential values. Regions of negative potential (often colored red or orange) indicate areas of electron excess and are susceptible to electrophilic attack, while regions of positive potential (typically blue) denote electron deficiency and are prone to nucleophilic attack. youtube.com Neutral or low-potential regions are often depicted in green or yellow. youtube.com
For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, reflecting its high electron density. The areas around the amine and amide nitrogen atoms would also exhibit negative potential due to their lone pairs of electrons. In contrast, the hydrogen atoms bonded to the nitrogen atoms would be associated with regions of positive potential, indicating their acidic character. The aromatic ring would display a more complex potential distribution, with the faces of the ring being electron-rich (negative potential) and the edges being electron-poor (positive potential). The MEP is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical in understanding the molecule's behavior in condensed phases and its binding to other molecules. rsc.org
Advanced Applications and Future Directions in Medicinal Chemistry
Development as PROTAC Ligands and Targeted Protein Degraders
Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, such as the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govnjbio.com This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, which can be more effective and overcome resistance mechanisms. nih.gov Proteolysis-targeting chimeras (PROTACs) are a primary modality within TPD, designed as bifunctional molecules to induce the degradation of specific proteins. nih.gov
PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. njbio.comnih.gov The simultaneous binding of the PROTAC to the POI and an E3 ligase forms a ternary complex. njbio.com This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. njbio.com After the protein is degraded, the PROTAC molecule is released and can engage in another catalytic cycle. njbio.com
The design of these molecules is a complex optimization process. The choice of E3 ligase ligand, the linker length and composition, and the POI-binding warhead are all critical variables. While specific PROTACs based on the rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide core are not extensively documented in the provided literature, this scaffold shares features with ligands for the cereblon (CRBN) E3 ligase, suggesting its potential as a building block in PROTAC design. The development of such degraders could expand the "druggable" proteome to include proteins that have been difficult to target with conventional small molecule inhibitors, such as scaffold proteins or transcription factors. njbio.com
The interaction between an E3 ligase and its substrates is highly specific. However, small molecule ligands can modulate this interaction, inducing the E3 ligase to recognize and ubiquitinate proteins that are not its natural substrates. These newly targeted proteins are referred to as "neosubstrates." This principle is the basis for molecular glue degraders and is also a key consideration in PROTAC design.
By modifying the structure of the E3 ligase ligand, such as an aminocyclohexylbenzamide derivative, it is possible to alter the surface of the ligase-ligand complex. This altered surface can create new binding pockets that accommodate different neosubstrates, thereby redirecting the ubiquitination activity towards a desired disease-causing protein. This strategy allows for fine-tuning the degradation profile of a PROTAC, potentially enhancing its selectivity and therapeutic window. The ability to rationally design ligands that induce specific neosubstrate degradation represents a sophisticated frontier in targeted protein degradation.
Aminocyclohexylbenzamides as Catalytic Scaffolds
The defined stereochemistry and functional group arrangement of aminocyclohexylbenzamide derivatives make them valuable scaffolds for the development of chiral ligands and organocatalysts.
Enantiomerically pure ligands are critical for controlling the stereochemical outcome of chemical reactions. Research has demonstrated that optically active aminocyclohexanol derivatives, which are direct precursors to aminocyclohexylbenzamides, are effective in asymmetric catalysis. A straightforward protocol allows for the resolution of racemic mixtures using (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee). cornell.edu
These enantiopure amino alcohols have been successfully applied as ligands in catalyzed asymmetric reactions, achieving high levels of stereocontrol. cornell.edu
Table 1: Performance of Aminocyclohexanol-derived Ligands in Asymmetric Catalysis
| Reaction Type | Substrate | Product Enantiomeric Excess (ee) |
| Phenyl Transfer | Benzaldehydes | Up to 96% |
| Transfer Hydrogenation | Aryl Ketones | Up to 96% |
| Data sourced from a study on resolved racemic 2-aminocyclohexanol (B3021766) derivatives. cornell.edu |
The aminocyclohexylbenzamide framework is well-suited for creating bidentate ligands, where both the amino and amido groups can coordinate to a metal center. This chelation can create a stable and well-defined chiral environment around the metal, influencing the selectivity of reactions. Mono-N-protected amino acids (MPAAs), a related class of bidentate ligands, have proven highly successful in challenging palladium-catalyzed C-H functionalization reactions. mdpi.com Similarly, peptide-based ligands have been used effectively in copper-catalyzed additions and palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions. mdpi.com This body of work provides a strong precedent for the development of aminocyclohexylbenzamide-based ligands for a wide array of metal-catalyzed transformations.
In the realm of organocatalysis, which avoids the use of metals, the aminocyclohexylbenzamide scaffold offers features for bifunctional catalysis. researchgate.net The amine group can act as a Brønsted base or form enamines/iminiums, while the amide N-H group can act as a hydrogen-bond donor to activate substrates and control their orientation. This dual functionality is a hallmark of many successful organocatalysts, such as those derived from 1,2-diphenylethylenediamine (DPEDA). researchgate.net The rigid cyclohexyl backbone of the aminocyclohexylbenzamide scaffold provides a stable platform to position these functional groups for effective catalysis.
Exploration in Anti-infective and Anti-cancer Research
The benzamide (B126) functional group is a common feature in many biologically active molecules. Research into derivatives of this core structure has revealed promising activity in oncology.
Studies have explored the potential of benzamide derivatives to combat multidrug resistance (MDR) in cancer, a major cause of treatment failure. nih.gov The ATP-binding cassette (ABC) transporter ABCG2 can pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. A novel benzamide derivative, VKNG-2, was shown to inhibit the efflux function of the ABCG2 transporter, thereby restoring the effectiveness of common anticancer drugs in a resistant colon cancer cell line. nih.gov
Table 2: Efficacy of VKNG-2 in Reversing ABCG2-Mediated Multidrug Resistance
| Chemotherapeutic Agent | Cell Line | Fold Increase in Efficacy (with 5 µM VKNG-2) |
| Mitoxantrone | S1-M1-80 (Colon Cancer) | 70-fold |
| SN-38 | S1-M1-80 (Colon Cancer) | 112-fold |
| Data from an in vitro study on the S1-M1-80 cell line, which overexpresses the ABCG2 transporter. nih.gov |
Furthermore, related sulfonamide-based structures have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that helps cancer cells survive in low-oxygen (hypoxic) environments. nih.gov Novel benzenesulfonamide (B165840) derivatives incorporating rigid cyclic linkers were designed to selectively target CA IX. nih.gov These compounds displayed potent inhibition of the target enzyme and significant anti-proliferative activity against various cancer cell lines, particularly under hypoxic conditions. nih.gov
Table 3: Anti-cancer Activity of a Lead Benzenesulfonamide Derivative (12i)
| Target | Activity Metric | Result |
| Carbonic Anhydrase IX (hCA IX) | Inhibition Constant (Kᵢ) | 38.8 nM |
| Breast Cancer (MDA-MB-468) | Cytotoxicity (IC₅₀) under hypoxia | 1.48 µM |
| Data from a study on benzenesulfonamides with cyclic linkers as CA IX inhibitors. nih.gov |
While the search results did not yield specific studies on the anti-infective properties of this compound, the demonstrated success of related benzamide and benzenesulfonamide structures in oncology highlights the therapeutic potential of this chemical class. These findings provide a strong rationale for the future investigation of this compound and its analogs in both anti-cancer and anti-infective research.
Antibacterial and Antioxidant Activity of Benzamide Derivatives
The therapeutic potential of benzamide derivatives extends to antimicrobial and antioxidant applications. Research into various substituted benzamides has revealed promising activity against bacterial pathogens. For instance, a series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold was synthesized and evaluated for in vitro antimicrobial activity. nih.gov One of the most active compounds from this series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated notable efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov However, the antifungal potency of these specific derivatives was found to be almost negligible. nih.gov
Studies on other amine derivatives, while not strictly benzamides, also highlight the potential of this chemical space. Synthetic 1,3-bis(aryloxy)propan-2-amines have shown inhibitory effects against Gram-positive bacteria, including MRSA, with MIC values in the low micromolar range. nih.gov These findings suggest that the core structure is amenable to modifications that can confer potent antibacterial properties.
The evaluation of antioxidant activity is another critical area of investigation for novel chemical entities. Standard in vitro assays are employed to determine the capacity of a compound to scavenge free radicals. nih.gov Common methods include testing the interaction with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+), which are widely used benchmarks for assessing antioxidant potential. nih.gov While specific antioxidant data for this compound is not detailed in the reviewed literature, related structures like N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been assessed using these techniques, demonstrating the established methodologies for quantifying such activity. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and -resistant) | Exhibited significant activity with MIC values of 15.62-31.25 μmol/L. nih.gov |
| Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold | Various bacteria and fungi | Showed weaker efficacy against other bacterial strains and almost no antifungal potency. nih.gov |
| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | Effective inhibitors with MIC values in the low micromolar range (2.5–10 μg/ml). nih.gov |
Investigating Anti-tumor Mechanisms via Target Engagement
Benzamide derivatives are a well-established class of compounds with radio- and chemosensitizing properties, and their anti-tumor effects are often mediated through specific molecular mechanisms. nih.gov N-substituted benzamides, in particular, are distinguished from their non-N-substituted counterparts by their mode of action. nih.gov Their anti-tumor activity is often linked to the induction of apoptosis and the inhibition of cell proliferation, shifting the mechanism away from effects on tumor vascularization. nih.gov This can be explained by their ability to induce apoptosis selectively through radiolysis and the subsequent accumulation of DNA damage. nih.gov
A prominent mechanism for some benzamide analogues involves the inhibition of key enzymes essential for cancer cell survival. For example, benzamide riboside is metabolized in cells to its active form, benzamide adenine (B156593) dinucleotide (BAD), which is a potent inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is the rate-limiting enzyme in the pathway that supplies guanylate nucleotides (GTP and dGTP) necessary for cellular proliferation. nih.gov Notably, there are two isoforms of IMPDH, with the type II isoform being more prevalent in highly proliferating cancer cells, making it an attractive target for selective inhibition. nih.gov Studies have shown that some benzamide riboside analogues are more selective for inhibiting IMPDH type II. nih.gov
Another defined target for benzamide derivatives is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. A benzamide-containing nitrobenzoxadiazole compound was developed as a GSTP1-1 inhibitor, demonstrating how the benzamide scaffold can be utilized to target specific enzymatic vulnerabilities in tumor cells. nih.gov
Table 2: Anti-tumor Mechanisms and Molecular Targets of Benzamide Derivatives
| Derivative Class | Proposed Mechanism of Action | Molecular Target |
|---|---|---|
| N-Substituted Benzamides | Radiosensitization, selective induction of apoptosis, inhibition of cell proliferation. nih.gov | Poly (ADP-ribose) Polymerase (PARP) activation, DNA damage accumulation. nih.gov |
| Benzamide Riboside (BR) | Inhibition of de novo guanine (B1146940) nucleotide synthesis. nih.gov | Inosine 5'-monophosphate dehydrogenase (IMPDH), particularly the type II isoform. nih.gov |
| Benzamide-containing nitrobenzoxadiazole | Direct enzyme inhibition. nih.gov | Glutathione S-transferase P1-1 (GSTP1-1). nih.gov |
Emerging Methodologies in Chemical Biology for Benzamide Research
Integration of Omics Technologies in Mechanism of Action Studies
Understanding the precise mechanism of action of a therapeutic compound is fundamental to its development. High-throughput "omics" technologies offer a powerful, systems-level approach to unraveling the complex molecular networks affected by a drug candidate. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of different classes of molecules within a biological sample. nih.govnih.gov
The integration of these approaches can provide deep insights into how a compound like this compound exerts its biological effects. For instance, transcriptomics (via RNA-seq) can be used to profile changes in gene expression across the entire genome of cancer cells following treatment with a benzamide derivative. nih.gov This could reveal the upregulation of apoptosis-related genes or the downregulation of pathways involved in cell cycle progression. nih.gov Proteomics can identify the full set of proteins produced in a cell and can be used to detect changes in protein levels or post-translational modifications, or even to identify direct protein binding partners of the compound. nih.gov Metabolomics focuses on the small molecules involved in biochemical processes, providing a functional readout of the cellular state and helping to identify metabolic pathways disrupted by the drug. nih.govnih.gov
By combining data from multiple omics layers, researchers can construct detailed models of a drug's mechanism of action, identify biomarkers for patient response, and uncover potential resistance mechanisms. nih.gov This holistic view is crucial for advancing benzamide derivatives from preclinical research to clinical applications. nih.gov
Table 3: Application of Omics Technologies in Benzamide Research
| Omics Technology | Biological Molecules Analyzed | Potential Application for Benzamide MoA Studies |
|---|---|---|
| Genomics | DNA | Identifies genetic mutations or variations that may confer sensitivity or resistance to a benzamide derivative. nih.gov |
| Transcriptomics | RNA | Measures changes in gene expression to reveal cellular pathways modulated by the compound (e.g., apoptosis, cell cycle). nih.gov |
| Proteomics | Proteins | Quantifies changes in protein levels and modifications; can identify direct protein targets of the compound. nih.gov |
| Metabolomics | Metabolites (small molecules) | Analyzes shifts in metabolic pathways to understand the functional consequences of target engagement. nih.govnih.gov |
| Multi-Omics | Integrated DNA, RNA, proteins, metabolites | Creates comprehensive models of the drug's effect on cellular networks to understand the overall biological impact. nih.gov |
High-Throughput Screening and Virtual Library Design
The discovery of novel, biologically active benzamides relies on screening large collections of molecules to identify promising starting points or "hits". unchainedlabs.com High-Throughput Screening (HTS) utilizes state-of-the-art automation and robotics to test millions of compounds against a specific biological target in a rapid and efficient manner. youtube.com This process allows for the systematic exploration of vast chemical diversity to find the small number of compounds that show activity. unchainedlabs.comyoutube.com The goal of an HTS campaign can be exploratory, aiming to discover any compound with a desired effect, or focused on optimizing a known chemical series to improve properties like potency or selectivity. unchainedlabs.com
Complementing physical screening, virtual library design has become an indispensable tool in modern drug discovery. fitnyc.edu This computational approach involves the creation and analysis of large, in silico collections of molecules that are synthetically accessible. researchgate.net A key aspect of virtual library design is ensuring chemical diversity to explore a wide range of property space. drugdesign.org This can be approached through reagent-based diversity (selecting varied building blocks) or product-based diversity (analyzing the final enumerated molecules). drugdesign.org
Advanced tools can now generate focused libraries around a common core or "scaffold," such as the aminocyclohexyl benzamide structure. researchgate.netnih.gov Using computational methods, these virtual libraries can be filtered based on desirable drug-like properties (e.g., molecular weight, solubility) and then "docked" into a 3D model of the protein target to predict binding affinity. drugdesign.org This process allows researchers to prioritize a smaller, more manageable set of the most promising compounds for actual synthesis and biological testing, saving significant time and resources. fitnyc.edudrugdesign.org
Table 4: Methodologies for Benzamide Candidate Discovery
| Methodology | Description | Key Advantages |
|---|---|---|
| High-Throughput Screening (HTS) | Automated, rapid testing of large physical compound collections against a biological target. youtube.com | Tests real-world interactions; allows for discovery of unexpected chemical starting points. unchainedlabs.com |
| Virtual Library Design | Computational generation and filtering of in silico compound libraries based on scaffolds and chemical reactions. researchgate.netdrugdesign.org | Cost-effective; allows for exploration of vast chemical space and prioritization of high-potential compounds for synthesis. drugdesign.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, and how can yield optimization be achieved?
- Methodology : Begin with a cyclohexene oxide intermediate for stereochemical control of the (1R,2R)-aminocyclohexyl moiety. Use catalytic hydrogenation with a chiral catalyst (e.g., Rhodium-BINAP complexes) to introduce the amino group. Coupling with benzoyl chloride under Schotten-Baumann conditions completes the synthesis. For yield optimization, employ factorial design to test variables like solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and stoichiometry .
- Key Data : Pilot studies report yields of 45–60% under inert atmospheres. Impurity profiles (e.g., diastereomeric byproducts) should be monitored via HPLC with a chiral stationary phase .
Q. How can the stereochemical purity of This compound be validated?
- Methodology : Combine X-ray crystallography (for absolute configuration) with circular dichroism (CD) spectroscopy. For routine analysis, use -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomers. Cross-validate with polarimetry (specific rotation ±10° at 589 nm) .
Q. What are the primary pharmacological targets or mechanisms explored for this compound?
- Methodology : Screen against kinase or GPCR panels using fluorescence polarization assays. Preliminary data on structurally similar benzamides (e.g., COX-2 inhibitors) suggest potential anti-inflammatory activity. Use molecular docking (AutoDock Vina) to predict binding affinities to cyclooxygenase isoforms .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental bioactivity data for This compound?
- Methodology : Apply quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to model stereoelectronic effects on receptor binding. Compare with molecular dynamics simulations (AMBER) to assess conformational stability. For conflicting bioassay results (e.g., IC variability), perform meta-analysis of solvent effects (DMSO vs. aqueous buffer) on ligand solubility .
Q. What strategies are effective for chiral resolution of the racemic mixture into enantiopure forms?
- Methodology : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Alternatively, employ enzymatic resolution (lipases in organic media) to selectively acylate one enantiomer. Thermodynamic studies (van’t Hoff plots) guide solvent selection for crystallization-induced asymmetric transformation .
Q. How can reaction engineering improve scalability while minimizing diastereomer formation?
- Methodology : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance stereocontrol. Monitor reaction kinetics via inline FTIR to detect intermediates. Optimize residence time (3–5 min) and pressure (10–15 bar) using response surface methodology (RSM) .
Data Analysis and Experimental Design
Q. How should researchers address contradictory cytotoxicity data across cell lines?
- Methodology : Conduct transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines to identify off-target pathways. Validate via siRNA knockdown of candidate genes (e.g., apoptosis regulators). Use Hill slope analysis to differentiate target-specific vs. nonspecific cytotoxicity .
Q. What safety protocols are critical for handling This compound in vitro?
- Guidelines : Use fume hoods for powder handling (particle size <10 µm). Store waste in sealed containers labeled “halogenated organics” due to benzamide degradation byproducts. Follow H303/H313/H333 hazard codes for inhalation and skin exposure risks .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
